molecular formula C8H9NO4 B1600788 Dimethyl 1H-pyrrole-2,3-dicarboxylate CAS No. 2818-08-8

Dimethyl 1H-pyrrole-2,3-dicarboxylate

Cat. No. B1600788
CAS RN: 2818-08-8
M. Wt: 183.16 g/mol
InChI Key: AKJAEUGFSVPHBU-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-2,3-dicarboxylate is a chemical compound with the CAS Number: 2818-08-8. It has a molecular weight of 183.16 and its molecular formula is C8H9NO4 . It is stored in a dry, sealed environment at 2-8°C .


Molecular Structure Analysis

The InChI code for Dimethyl 1H-pyrrole-2,3-dicarboxylate is 1S/C8H9NO4/c1-12-7(10)5-3-4-9-6(5)8(11)13-2/h3-4,9H,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry Drug Discovery

Pyrrole derivatives, including Dimethyl 1H-pyrrole-2,3-dicarboxylate, are known to be key N-heterocycles with potential use in medicine. They serve as building blocks for various pharmacologically active compounds. For instance, some pyrrole derivatives have shown cytotoxic activity against cancer cell lines, indicating their potential in cancer therapy research .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 and H317, which indicate that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

dimethyl 1H-pyrrole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-9-6(5)8(11)13-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJAEUGFSVPHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510378
Record name Dimethyl 1H-pyrrole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1H-pyrrole-2,3-dicarboxylate

CAS RN

2818-08-8
Record name Dimethyl 1H-pyrrole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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